3,5-dimethyl-1-propyl-1H-pyrazole

Descripción general

Descripción

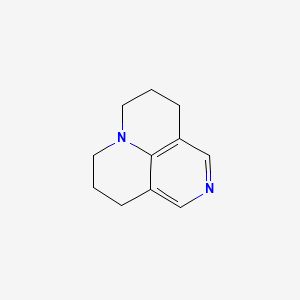

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . The reaction is represented as follows: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3C)2CHN2H + 2 H2O . There are also other synthetic methodologies reported for the synthesis of pyrazole derivatives .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . It has found use as a blocking agent for isocyanates . There are also other chemical reactions involving pyrazole derivatives reported in the literature .Aplicaciones Científicas De Investigación

Synthesis Techniques and Kinetic Studies

- Novel Synthetic Route : A study conducted by Wang, Brahmayya, and Hsieh (2015) explores a novel synthetic route for 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, utilizing solid–liquid phase transfer catalysis assisted by ultrasound. This method involves reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane under specific conditions, providing insights into kinetic parameters of the reaction (Wang, Brahmayya, & Hsieh, 2015).

Complex Formation and Characterization

- Metallomacrocyclic Palladium(II) Complexes : Guerrero et al. (2008) synthesized new hybrid pyrazole ligands and formed metallomacrocyclic palladium(II) complexes with them. The study involved detailed characterization and NMR studies, contributing to the understanding of complex formation with pyrazole ligands (Guerrero et al., 2008).

Catalysis and Organic Synthesis

- Electrocatalyzed Reactions : Zandi, Sharafi-kolkeshvandi, and Nikpour (2021) investigated the electrocatalyzed N-N coupling and ring cleavage reaction of various pyrazoles, including 3,5-dimethyl-1H-pyrazole. This research highlights its role in the synthesis of new heterocyclic compounds under environmentally compatible conditions (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Molecular Complexes and Supramolecular Properties

- ZnII Complexes with Hybrid Ligands : Guerrero et al. (2015) conducted a study on the synthesis of ZnII complexes using 3,5-dimethylpyrazole ligands. This work provides insight into the supramolecular properties and potential applications in crystal engineering (Guerrero et al., 2015).

Tautomerism Studies

- Annular Tautomerism in NH-Pyrazoles : A study by Cornago et al. (2009) analyzed the structures of NH-pyrazoles, including variants of 3,5-dimethyl-1H-pyrazole, exploring their tautomerism in solution and solid-state (Cornago et al., 2009).

Biological and Pharmacological Studies

- Antibacterial and Antioxidant Activities : Lynda Golea (2021) synthesized pyrazole derivatives and evaluated their antibacterial and antioxidant activities, contributing to the understanding of their biological potential (Lynda, 2021).

Hydrogen Bonding and Crystal Growth

- Cocrystals and Hydrogen Bonds : López et al. (2007) researched the formation of cocrystals involving 3,5-dimethyl-1H-pyrazole and salicylic acid, highlighting the role of hydrogen bonding in molecular recognition and crystal packing (López et al., 2007).

Helical Twist in Complexes

- Square Planar Mononuclear Pd(II) Complexes : Drew et al. (2007) discovered that 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole forms helically twisted structures in its Pd(II) complexes, contributing to the field of organometallic chemistry (Drew et al., 2007).

Formylation and Organic Synthesis

- Vilsmeier-Haak Formylation : Attaryan et al. (2006) studied the formylation of 3,5-dimethyl-1H-pyrazoles, revealing methods to synthesize formyl derivatives, important in organic synthesis (Attaryan et al., 2006).

Water-Soluble Complexes and Organometallic Chemistry

- Water-Soluble Pyrazolate Rhodium(I) Complexes : Esquius et al. (2000) synthesized water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethylpyrazole derivatives, opening avenues for applications in organometallic chemistry (Esquius et al., 2000).

Antioxidant Activities

- Free-radical Scavenging Capacity : Karrouchi et al. (2019) synthesized derivatives of 3,5-dimethyl-1H-pyrazole and tested their antioxidant activities, contributing to the understanding of their free-radical scavenging capacities (Karrouchi et al., 2019).

Crystal Structure Analysis

- Structural Characterization : Wang, Zheng, and Fan (2009) conducted a synthesis and characterization of new 3,5-diaryl-1H-pyrazoles, providing crystal structures and analysis, contributing to the field of structural chemistry (Wang, Zheng, & Fan, 2009).

Antibacterial Properties and DNA Studies

- Antibacterial and DNA Photocleavage Study : Sharma et al. (2020) explored the antibacterial potential and DNA photocleavage ability of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, revealing its biological activity and interaction with DNA (Sharma et al., 2020).

Molecular Docking and Cytotoxicity Studies

- DNA Binding and Cytotoxicity : Reddy et al. (2017) synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole and investigated their interaction with DNA and in-vitro cytotoxicity, contributing to medicinal chemistry research (Reddy et al., 2017).

Safety and Hazards

Direcciones Futuras

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . Due to this diversity in the biological field, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the synthesis methods, biological activities, and potential applications of pyrazole derivatives .

Mecanismo De Acción

Target of Action

3,5-Dimethyl-1-propyl-1H-pyrazole is an organic compound that has been found to be a blocking agent for isocyanates . Isocyanates are highly reactive compounds that can react with a variety of biological targets, including proteins and DNA, leading to a range of potential effects.

Mode of Action

The compound interacts with its targets by blocking the reactive sites of isocyanates, preventing them from reacting with other molecules . This blocking action can inhibit the biological activity of isocyanates, potentially mitigating their harmful effects.

Pharmacokinetics

The compound is a white solid that dissolves well in polar organic solvents , suggesting it may have good bioavailability

Result of Action

The primary result of the action of this compound is the blocking of isocyanate reactivity, which can prevent the harmful effects of these compounds . .

Análisis Bioquímico

Biochemical Properties

3,5-Dimethyl-1-propyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor for certain enzymes, thereby affecting their activity . For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various substrates. This interaction can lead to changes in the metabolic pathways and influence the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can form complexes with metal ions, which are essential cofactors for many enzymes, thereby inhibiting their activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found that the compound is relatively stable under standard laboratory conditions. Over time, it can undergo degradation, leading to the formation of various by-products . These by-products can have different biochemical effects, which need to be considered in long-term studies. Additionally, the compound’s effects on cellular function can change over time, with prolonged exposure leading to alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can lead to toxic or adverse effects . For instance, high doses of the compound can cause liver toxicity, as evidenced by elevated liver enzyme levels in animal studies . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins . For example, it can inhibit the activity of lipase, an enzyme involved in lipid metabolism, leading to changes in lipid levels within the cell . Additionally, it can affect the activity of enzymes involved in carbohydrate metabolism, such as amylase and glucosidase . These interactions can lead to changes in metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, it can be directed to the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . These subcellular localizations are essential for understanding the compound’s overall biochemical effects.

Propiedades

IUPAC Name |

3,5-dimethyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAZWCVKENKOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505497 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-02-3 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)